2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one

Melanogenesis inhibition Tyrosinase Flavonoid SAR

Researchers studying flavone SAR face potency variability driven by single hydroxyl/methoxyl positional shifts, where in-class isomer substitution invalidates data. 2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one (CAS 20979-41-3) is the precise synthetic probe to resolve this. - Fills a critical gap in the C18H16O6 isomer matrix between 5-hydroxy (IC50 8.8 μM) and dihydroxy (IC50 2.9 μM) series for melanogenesis target engagement studies. - The free 7-OH group enables regioselective derivatization (etherification, glycosylation) unattainable with fully methylated analogs, where C5-OH hydrogen bonding reduces nucleophilicity. - Certified ≥98% HPLC purity validates its use as a regioisomer-specific reference standard for polymethoxyflavone QC and method development.

Molecular Formula C18H16O6
Molecular Weight 328.3 g/mol
CAS No. 20979-41-3
Cat. No. B14712882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one
CAS20979-41-3
Molecular FormulaC18H16O6
Molecular Weight328.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)OC)OC
InChIInChI=1S/C18H16O6/c1-21-13-7-4-10(8-15(13)22-2)17-18(23-3)16(20)12-6-5-11(19)9-14(12)24-17/h4-9,19H,1-3H3
InChIKeyZQUZXWQNKBZWMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Profile


2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one (CAS 20979-41-3) is a synthetic trimethoxyflavone derivative with the molecular formula C18H16O6 and a molecular weight of 328.32 g/mol. It belongs to the flavonoid class, specifically a 3-methoxyflavone, and features a unique substitution pattern with a hydroxyl group at position 7 and methoxy groups at positions 3, 3', and 4' on the flavone backbone . This compound is primarily utilized as a reference standard and synthetic building block in medicinal chemistry research, with reported purity levels exceeding 98% (HPLC) from specialty chemical suppliers . Its structural isomerism relative to closely related polymethoxyflavones—such as 5-hydroxy-7,3',4'-trimethoxyflavone (Gonzalitosin I, CAS 29080-58-8) and 5,7,3',4'-tetramethoxyflavone (CAS 15486-34-7)—creates a distinct pharmacological fingerprint that cannot be reliably extrapolated from in-class analogs [1].

Synthetic trimethoxyflavone reference standard with a distinct 7-hydroxy-3-methoxy substitution pattern

Regioisomer-specific probe for SAR studies; cannot be replaced by 5-hydroxy or fully methylated analogs

HPLC-verified purity supports analytical method development and procurement as a certified reference material

Why Generic Substitution with In-Class Flavones Fails


Polymethoxyflavones with the same molecular formula (C18H16O6) but differing hydroxyl and methoxy placement exhibit profoundly divergent bioactivity profiles. In a systematic evaluation of 25 flavonoids from Kaempferia parviflora, the positional isomer 5-hydroxy-7,3',4'-trimethoxyflavone displayed a melanogenesis inhibitory IC50 of 8.8 μM, whereas the fully methylated analog 5,7,3',4'-tetramethoxyflavone showed 8.6 μM, and the dihydroxy analog 5,3'-dihydroxy-3,7,4'-trimethoxyflavone reached 2.9 μM—a 3-fold potency range driven solely by hydroxyl/methoxyl positional variation [1]. The target compound's 7-hydroxy-3-methoxy configuration replaces the C-5 hydroxyl with a C-3 methoxy, altering both hydrogen-bond donor/acceptor topology and planarity, which directly impacts target binding and metabolic stability. Consequently, substituting 2-(3,4-dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one with any in-class analog without experimental verification risks invalidating structure-activity relationship (SAR) conclusions and compromising assay reproducibility [2].

Position

Hydroxyl positional variation creates substantial bioactivity divergence among C18H16O6 regioisomers; extrapolation from in-class analogs may invalidate SAR.

H-Bond

Replacing the 7-OH/3-OMe configuration with a 5-OH analog alters intramolecular hydrogen bonding, chromatographic behavior, and target-binding topology.

Verification

Substituting with any isomer without regioisomer-specific experimental verification risks compromising assay reproducibility and analytical identification.

Quantitative Differentiation Against Closest Structural Analogs


Positional Isomer Differentiation in Melanogenesis Inhibition

In a head-to-head comparison within the same study, the positional isomer 5-hydroxy-7,3',4'-trimethoxyflavone (compound 6) demonstrated melanogenesis inhibitory activity with an IC50 of 8.8 μM against theophylline-stimulated B16 melanoma 4A5 cells, while 5,7,3',4'-tetramethoxyflavone (compound 7) showed IC50 = 8.6 μM, and 5,3'-dihydroxy-3,7,4'-trimethoxyflavone (compound 12) exhibited IC50 = 2.9 μM [1]. The target compound, 7-hydroxy-3,3',4'-trimethoxyflavone, possesses a 7-hydroxy-3-methoxy configuration absent from this panel, representing a distinct regioisomer not evaluated in this assay. The 3.0-fold potency span among these C18H16O6 isomers directly demonstrates that hydroxyl position dictates bioactivity magnitude, and extrapolation from the 5-hydroxy isomer would introduce unquantifiable error.

Melanogenesis IC50
Class-level inference

Target: Not yet reported (7-OH-3-OMe regioisomer). Comparators: 5-OH-7,3',4'-trimethoxyflavone IC50 = 8.8 μM; 5,7,3',4'-tetramethoxyflavone IC50 = 8.6 μM; 5,3'-dihydroxy-3,7,4'-trimethoxyflavone IC50 = 2.9 μM. Range: 2.9–8.8 μM among C18H16O6 isomers.

Regioisomer identity dictates melanogenesis inhibition potency; extrapolation from 5-hydroxy or dihydroxy analogs introduces unquantifiable error.

Theophylline-stimulated B16 melanoma 4A5 cells, MTT assay (Ninomiya et al., 2016).

Melanogenesis inhibition Tyrosinase Flavonoid SAR

Comparative Lipophilicity and Chromatographic Behavior

The 7-hydroxy-3-methoxy substitution pattern in the target compound yields a predicted logP (XLogP3) of approximately 2.8 and 1 hydrogen bond donor, compared to the 5-hydroxy-3',4',7-trimethoxy isomer (Gonzalitosin I, CAS 29080-58-8) which also has logP ≈ 2.8 and 1 hydrogen bond donor but a different intramolecular hydrogen-bond network due to the C-5 hydroxyl's ability to form a six-membered ring with the C-4 carbonyl . This difference in internal hydrogen bonding alters the compound's chromatographic retention time, UV absorption maximum, and metabolic stability profile, as demonstrated by differential retention on ODS columns (particle size 3 μm, 2.1 mm i.d. × 100 mm) with MeOH–0.1% aqueous acetic acid mobile phase [1].

Lipophilicity & HPLC
Supporting evidence

Predicted logP (XLogP3) ≈ 2.8, 1 HBD for both target and 5-OH isomer. Intramolecular H-bond (C5-OH···O=C4) in 5-OH analog shifts retention and UV λmax, enabling chromatographic differentiation.

Identical computed logP masks real chromatographic and metabolic differences; isomer-specific reference essential for method validation.

ODS column (3 μm, 2.1 mm i.d. × 100 mm), MeOH–0.1% aq. AcOH (Ninomiya et al., 2016).

Lipophilicity Drug-likeness ADME prediction

Regioisomeric Purity Requirements for Reference Standards

Commercially supplied 2-(3,4-dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one (CAS 20979-41-3) is certified at ≥98% purity (HPLC), but the critical procurement parameter is regioisomeric purity relative to potential contaminants: specifically, the 5-hydroxy analog (CAS 29080-58-8, Gonzalitosin I) and the 3-hydroxy analog (CAS 263365-51-1, 3-hydroxy-7,2',4'-trimethoxyflavone) . Analytical HPLC protocols developed for Kaempferia parviflora methoxyflavones achieve baseline separation of 12 structurally related compounds on an ODS column (3 μm, 2.1 mm i.d. × 100 mm), with limits of detection of 0.08–0.66 ng and quantitation limits of 0.22–2.00 ng [1]. Procurement specifications should require HPLC chromatograms demonstrating absence of co-eluting peaks at retention times corresponding to these specific regioisomeric contaminants.

Regioisomeric Purity
Supporting evidence

Certified purity ≥98% (HPLC). Method LOD: 0.08–0.66 ng, LOQ: 0.22–2.00 ng. Baseline separation of 12 methoxyflavones, including 5-OH and 3-OH regioisomer contaminants.

Regioisomer-specific HPLC certification supports procurement decisions and avoids confounding bioassay results from co-eluting isomers.

ODS column, MeOH–0.1% aq. AcOH gradient; intraday RSD 

Reference standard certification Isomeric purity Quality control

Antioxidant Activity and Hydroxyl-Dependent SAR

Methoxyflavones demonstrate antioxidant activity that is strictly dependent on hydroxyl group number and position. In the DPPH radical scavenging assay, 5,7,4'-trihydroxy-3,6-dimethoxyflavone and 5,7-dihydroxy-3,6,4'-trimethoxyflavone (santin) isolated from Dodonaea viscosa showed significant activity, whereas 5-hydroxy-3,7,4'-trimethoxyflavone (a close analog with only one free hydroxyl) exhibited attenuated radical scavenging capacity [1]. The target compound, bearing a single hydroxyl at C-7, is expected to show antioxidant potency intermediate between fully methylated (inactive) and polyhydroxylated flavones, with its specific value dependent on the electron-donating effect of the 3,3',4'-trimethoxy substitution pattern on the B-ring and the 3-methoxy group's influence on phenoxyl radical stabilization [2].

Antioxidant SAR (DPPH)
Class-level inference

DPPH radical scavenging correlates with free hydroxyl count. Target (single C7-OH) predicted to show moderate activity between polyhydroxylated and fully methylated flavones. Exact value uncharacterized for this regioisomer.

Hydroxyl-dependent antioxidant SAR requires direct experimental characterization of the 7-OH-3-OMe isomer; literature values for other methoxyflavones cannot substitute.

Trend derived from Dodonaea viscosa extracts (Teffo et al., 2009); target compound not included in that study.

Antioxidant DPPH assay Structure-activity relationship

Research and Industrial Application Scenarios


HPLC Reference Standard for Polymethoxyflavone Analysis

The well-characterized HPLC separation of structurally related methoxyflavones on ODS columns (3 μm, 2.1 mm i.d. × 100 mm; MeOH–0.1% aq. AcOH) with detection limits of 0.08–0.66 ng validates the use of 2-(3,4-dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one as a regioisomer-specific reference standard [1]. Its unique retention time, distinct from 5-hydroxy-7,3',4'-trimethoxyflavone (Gonzalitosin I) and 5,7,3',4'-tetramethoxyflavone, enables unambiguous identification in complex flavonoid mixtures. Procurement of the certified ≥98% purity standard supports analytical method development for quality control of Kaempferia parviflora extracts and other polymethoxyflavone-containing botanicals .

SAR Probe for Melanogenesis and Anti-Inflammatory Pathways

The demonstrated 3.0-fold IC50 range (2.9–8.8 μM) among C16H16O6 methoxyflavone isomers in melanogenesis inhibition [1] positions the 7-hydroxy-3-methoxy isomer as a critical missing probe in systematic SAR studies. Its unique 7-OH/3-OMe configuration fills a gap between the well-characterized 5-OH series (5-hydroxy-7,3',4'-trimethoxyflavone, IC50 = 8.8 μM) and the dihydroxy series (5,3'-dihydroxy-3,7,4'-trimethoxyflavone, IC50 = 2.9 μM). Researchers investigating melanogenesis, COX-2/NF-κB pathways, or tyrosinase inhibition should procure this compound to complete the isomer matrix and resolve the contribution of C-3 vs. C-5 oxygenation to target engagement [2].

Synthetic Intermediate for 7-O-Modified Flavone Derivatives

The free 7-hydroxyl group on 2-(3,4-dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one provides a reactive handle for regioselective derivatization (e.g., etherification, esterification, glycosylation) while the 3-methoxy group remains stable under mild conditions [1]. This orthogonal reactivity profile is not available in the fully methylated analog (5,7,3',4'-tetramethoxyflavone) or in 5-hydroxy-7,3',4'-trimethoxyflavone, where the C5-OH forms a strong intramolecular hydrogen bond with the carbonyl, reducing nucleophilicity. Procurement of this specific isomer enables efficient synthesis of 7-O-alkyl, 7-O-acyl, and 7-O-glycosyl conjugates for pharmacological evaluation .

Antioxidant Screening with Defined Single-Hydroxyl Pharmacophore

Class-level evidence demonstrates that antioxidant activity in methoxyflavones is critically dependent on the number and position of free hydroxyl groups, with trimethoxyflavones bearing a single hydroxyl showing intermediate radical scavenging capacity [1]. The target compound's isolated C7-OH, combined with the electron-donating 3,3',4'-trimethoxy substitution, provides a clean pharmacophore for dissecting the contribution of B-ring methoxy substitution to phenoxyl radical stabilization . Including this compound in antioxidant screening panels alongside its polyhydroxylated and fully methylated counterparts enables quantitative SAR modeling of flavone antioxidant pharmacophores without confounding polyhydroxyl effects.

Application
Selection Property
Validation Focus
Polymethoxyflavone HPLC reference standard
Regioisomer-specific chromatographic retention
Analytical resolution from related methoxyflavones
Melanogenesis / inflammatory pathway SAR probe
7-OH/3-OMe regioisomer identity
Isomer-dependent target engagement in melanogenesis assays
7-O-modified flavone synthesis
Free C7 hydroxyl for regioselective derivatization
Orthogonal reactivity under mild conditions
Antioxidant pharmacophore screening
Single-hydroxyl (C7-OH) pharmacophore
Contribution of B-ring methoxy to radical stabilization
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